Cyclopropyl(4-(cyclopropylmethyl)piperazin-1-yl)methanone
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Overview
Description
Cyclopropyl(4-(cyclopropylmethyl)piperazin-1-yl)methanone is a compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly due to their potential biological activities such as antibacterial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(4-(cyclopropylmethyl)piperazin-1-yl)methanone typically involves the reaction of cyclopropylcarbonyl chloride with piperazine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(4-(cyclopropylmethyl)piperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Cyclopropyl(4-(cyclopropylmethyl)piperazin-1-yl)methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly in oncology.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Cyclopropyl(4-(cyclopropylmethyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets in the body. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular pathways are still under investigation, but it is known to affect cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- Cyclopropyl(piperazin-1-yl)methanone
- 1-(Cyclopropylcarbonyl)piperazine
- 1-(4-Chlorophenyl)cyclopropyl(piperazin-1-yl)methanone
Uniqueness
Cyclopropyl(4-(cyclopropylmethyl)piperazin-1-yl)methanone is unique due to its specific structure, which imparts distinct biological activities. Its cyclopropyl and piperazine moieties contribute to its stability and reactivity, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C12H20N2O |
---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
cyclopropyl-[4-(cyclopropylmethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C12H20N2O/c15-12(11-3-4-11)14-7-5-13(6-8-14)9-10-1-2-10/h10-11H,1-9H2 |
InChI Key |
NFCDGCMMVURCFU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2CCN(CC2)C(=O)C3CC3 |
Origin of Product |
United States |
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